(S)-4-(Hydroxymethyl)oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144542-44-9 | |
| Record name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 4 Hydroxymethyl Oxazolidin 2 One and Its Derivatives
Established Stereoselective Synthesis Routes to Chiral Oxazolidinones
Traditional methods for the synthesis of chiral oxazolidinones often rely on the use of starting materials from the chiral pool, ensuring the desired stereochemistry in the final product.
Synthesis from Carbohydrate Precursors
Carbohydrates represent a readily available and enantiopure source of starting materials for the synthesis of chiral compounds. For instance, D-glucosamine can be utilized to prepare all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones. researchgate.net This approach leverages the inherent chirality of the carbohydrate backbone to establish the stereocenters in the oxazolidinone ring. The synthesis of novel thiazolidin-4-ones with a carbohydrate moiety has also been demonstrated through a three-component condensation, highlighting the utility of sugars in constructing heterocyclic systems. nih.gov
Approaches Involving Hoffmann or Curtius Rearrangement and Related Stereochemical Inversions
Rearrangement reactions that proceed with predictable stereochemical outcomes are powerful tools in asymmetric synthesis. The Curtius rearrangement, for example, has been employed in an efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.com This method combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol, leading to an effective intramolecular cyclization. mdpi.com Theoretical studies have also confirmed the involvement of the Hofmann rearrangement in the cascade organocatalysis for the synthesis of oxazolidinones, providing insight into the stereoselectivity of such reactions. acs.org These rearrangements allow for the conversion of readily accessible precursors into the desired chiral oxazolidinones with high stereochemical fidelity.
Catalytic Asymmetric Synthesis of Chiral 2-Oxazolidinones
The development of catalytic asymmetric methods provides a more efficient and atom-economical alternative to stoichiometric chiral reagents. Both metal-based and organocatalytic strategies have been successfully applied to the synthesis of optically pure oxazolidinones.
Metal-Catalyzed Reactions for Optically Pure Oxazolidinones
Transition metal catalysts have proven highly effective in the asymmetric synthesis of 2-oxazolidinones. Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones affords optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities and yields. researchgate.net Similarly, chiral diamine ruthenium catalysts have been used for the asymmetric transfer hydrogenation of 2-oxazolones. researchgate.net Dinuclear copper-catalyzed asymmetric propargylic amination-carboxylative cyclization of propargylic esters also provides a novel route to chiral 2-oxazolidinones. researchgate.net Furthermore, chiral Lewis acid catalysts, such as N,N'-dioxide/metal complexes, have been utilized in the enantioselective synthesis of α-oxazolidinones via a Norrish Type II cyclization. chinesechemsoc.org
| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Yield |
|---|---|---|---|---|---|
| Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | 2-Oxazolone | 4-Substituted 2-Oxazolidinone | Up to 96% | Up to 99% |
| Chiral Diamine Ruthenium Complex | Asymmetric Transfer Hydrogenation | 2-Oxazolone | Chiral 2-Oxazolidinone | 86% to >99% | 29% to 95% |
| Dinuclear Copper Complex | Propargylic Amination-Carboxylative Cyclization | Propargylic Ester | Chiral 2-Oxazolidinone | - | - |
| Chiral N,N'-dioxide/Metal Complex | Norrish Type II Cyclization | Aryl α-oxoamide | α-Oxazolidinone | Up to 98% | Up to 98% |
Organocatalytic Strategies in Enantioselective Oxazolidinone Formation
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.
The [3+2] cycloaddition of epoxides and isocyanates is a direct and atom-economical route to 2-oxazolidinones. Bifunctional organocatalysts, such as tetraarylphosphonium salts (TAPS) and phase-transfer catalysts (PTCs), have been shown to effectively catalyze this reaction. organic-chemistry.orgnih.gov TAPS act as Brønsted acid/halide ion bifunctional catalysts, accelerating the ring-opening of the epoxide with high regioselectivity. organic-chemistry.orgorganic-chemistry.org Similarly, bifunctional PTCs containing a hydrogen-bonding donor and a quaternary ammonium salt center synergistically catalyze the coupling, affording 2-oxazolidinones in good to high yields. nih.gov Imidazolium-based salts have also been developed as efficient bifunctional organocatalysts for this transformation. researchgate.net These organocatalytic systems offer a practical and scalable pathway for the synthesis of a range of oxazolidinones, including enantioenriched derivatives. organic-chemistry.org
| Catalyst | Reaction | Key Features | Yield |
|---|---|---|---|
| Tetraarylphosphonium Salts (TAPS) | [3+2] Cycloaddition | Bifunctional Brønsted acid/halide ion catalysis, high regioselectivity | - |
| Bifunctional Phase-Transfer Catalysts (PTCs) | [3+2] Coupling | Synergistic action of hydrogen-bond donor and quaternary ammonium salt | Up to 92% |
| Imidazolium Salts | Cycloaddition | Bifunctional organocatalysis | - |
Chiral Bifunctional Catalysis in Carbocyclic Ring Closures
While (S)-4-(Hydroxymethyl)oxazolidin-2-one is a heterocycle, the principles of chiral bifunctional catalysis are central to the enantioselective construction of its core structure and derivatives through various ring-closing strategies. Bifunctional catalysts, which possess two distinct catalytic sites, such as a Brønsted acid and a Lewis base or a hydrogen-bond donor and a quaternary ammonium salt, can synergistically activate both the nucleophile and the electrophile in a cyclization reaction, leading to high levels of stereocontrol.
For instance, the synthesis of 2-oxazolidinones can be achieved through the [3+2] coupling reaction of isocyanates and epoxides, a process that can be efficiently catalyzed by bifunctional phase-transfer catalysts (PTCs). nih.govresearchgate.net These catalysts typically combine a quaternary ammonium salt moiety, which acts as a phase-transfer agent, with a hydrogen-bond donor group like urea, thiourea, or squaramide. nih.gov The hydrogen-bond donor activates the epoxide by coordinating to the oxygen atom, while the ammonium salt's counter-ion (e.g., Br⁻) acts as a nucleophile to initiate ring-opening. This dual activation facilitates the subsequent intramolecular attack and ring closure to form the oxazolidinone ring. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize yield and selectivity. nih.govresearchgate.net
Another example involves the use of Brønsted acid/halide ion bifunctional catalysts, such as tetraarylphosphonium salts, which have been shown to accelerate the ring-opening of epoxides with high regioselectivity, a key step in certain synthetic routes to oxazolidinones. organic-chemistry.org Cinchona-derived bifunctional organocatalysts, combining a tertiary amine with a urea or thiourea group, have also been employed for the enantioselective synthesis of related heterocyclic compounds, demonstrating the broad utility of this catalytic strategy. nih.gov
Table 1: Performance of Bifunctional Catalysts in 2-Oxazolidinone Synthesis
| Catalyst Type | Reactants | Key Features | Yield (%) | Reference |
|---|---|---|---|---|
| Urea-based PTC | Isocyanate + Epoxide | Synergistic activation of epoxide and nucleophile | Up to 92% | nih.gov |
| Tetraarylphosphonium Salt | Isocyanate + Epoxide | Brønsted acid/halide ion bifunctionality; high regioselectivity | Good | organic-chemistry.org |
| Cinchona-derived Urea | 2-Formylarylnitrile + Malonate | Aldol-cyclization rearrangement for isoindolinones | Up to 87% | nih.gov |
This interactive table summarizes the performance of different bifunctional catalysts in synthesizing oxazolidinone and related heterocyclic structures.
Asymmetric Carbon Dioxide Utilization for Chiral 2-Oxazolidinone Synthesis
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a cornerstone of green chemistry. nih.govbohrium.com Its application in the asymmetric synthesis of chiral 2-oxazolidinones represents a highly valuable and environmentally benign alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). nih.govmdpi.com
Several key strategies have been developed for the enantioselective incorporation of CO₂ into the oxazolidinone scaffold. One of the most prominent methods is the cycloaddition of CO₂ to aziridines. nih.govresearchgate.netnih.gov This reaction can be catalyzed by various systems, including sustainable and reusable aluminium-based catalysts, which promote the reaction under solvent-free conditions with high regioselectivity. researchgate.netnih.gov The regiochemical outcome is typically controlled by the substituents on the aziridine (B145994) ring, with the C-N bond cleavage occurring at the more substituted carbon. researchgate.net
Another powerful approach is the three-component reaction involving propargylic alcohols, 2-aminoethanols, and CO₂. mdpi.com A highly efficient catalytic system comprising CuBr and an ionic liquid has been shown to facilitate this transformation, producing 2-oxazolidinones and valuable α-hydroxy ketones simultaneously. mdpi.com This system is notable for its high turnover number and its ability to operate effectively under atmospheric pressure of CO₂, highlighting its sustainability and efficiency. mdpi.com
Catalytic Asymmetric Halocyclization of In Situ Generated Carbamic Acids
A particularly sophisticated method for asymmetric CO₂ utilization involves the catalytic asymmetric halocyclization of carbamic acids that are generated in situ from CO₂ and allylamines. researchgate.net This transformation provides a direct route to chiral 2-oxazolidinones with high enantioselectivity. researchgate.net
The reaction is effectively catalyzed by a BINOL-derived chiral bifunctional selenide catalyst that incorporates a hydroxy group. researchgate.net The proposed mechanism involves the initial reaction of the allylamine with CO₂ to form a carbamic acid intermediate. The bifunctional catalyst then orchestrates the enantioselective halocyclization. The selenide moiety likely activates the halogen source (e.g., N-bromosuccinimide), while the hydroxy group, acting as a hydrogen-bond donor, interacts with the carbamic acid, orienting it for a stereoselective intramolecular attack on the halonium ion intermediate. This process leads to the formation of the oxazolidinone ring with concomitant installation of a halogenated methyl group at the C5 position. researchgate.net Chiral organoselenium catalysts are emerging as a significant tool in asymmetric organocatalysis due to their unique potential to promote halocyclizations with excellent stereocontrol. researchgate.netrsc.org
Advanced Synthetic Protocols and Mechanistic Insights
Chemo- and Regioselective Functionalization of the Oxazolidinone Core
The oxazolidinone ring is a versatile scaffold that allows for selective functionalization at its nitrogen and carbon atoms, enabling the synthesis of diverse derivatives. Transition metal catalysis has proven to be a powerful tool for achieving high chemo- and regioselectivity in these modifications. organic-chemistry.org
N-Functionalization: Palladium- and copper-catalyzed N-arylation reactions are effective methods for introducing aryl groups onto the oxazolidinone nitrogen. organic-chemistry.org The choice of ligands, bases, and solvents is critical in these transformations to ensure high yields and compatibility with various functional groups on the aryl halide. organic-chemistry.org For example, an efficient sequential protocol involves the intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides to furnish N-aryl oxazolidinones. organic-chemistry.org
C-Functionalization: Regioselectivity in the formation of the oxazolidinone ring itself can be controlled by the choice of starting materials and catalysts. When using substituted aziridines and CO₂, the regioselectivity of the cycloaddition is dictated by the electronic and steric nature of the aziridine substituent, typically leading to ring opening at the most substituted carbon. researchgate.netnih.gov Furthermore, the oxazolidinone structure can be used as an electrophile in intramolecular cyclization reactions with adjacent carbanions, providing access to functionalized chiral lactams. nih.gov The inherent chirality of precursors like this compound can direct the stereochemical outcome of further functionalization at or near the ring.
Stereocontrol in the Formation of Oxazolidinone Stereocenters
Achieving precise control over the stereochemistry at the C4 and C5 positions is paramount in the synthesis of chiral oxazolidinones. Numerous advanced strategies have been developed to address this challenge, particularly for creating 4,5-disubstituted derivatives with two adjacent stereocenters. nih.gov
One effective approach combines a chiral auxiliary-mediated asymmetric aldol reaction with a subsequent Curtius rearrangement and intramolecular ring closure. nih.gov This tandem sequence allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidinones. The initial aldol reaction establishes the relative stereochemistry, which is then preserved through the subsequent cyclization. nih.gov
The use of enantiomerically pure aziridines as starting materials offers another powerful route with excellent stereocontrol. bioorg.org Intramolecular cyclization of chiral aziridine-2-methanols with phosgene proceeds with regioselective ring opening of the aziridine by a chloride ion, leading to functionalized oxazolidinones. bioorg.org The stereochemistry of the starting aziridine directly translates to the product, allowing for the synthesis of specific enantiomers. bioorg.orgresearchgate.net Similarly, the conversion of N-alkoxycarbonyl amino epoxides into trans-4,5-disubstituted-2-oxazolidinones occurs with complete regio- and stereoselection via intramolecular attack of the carbamate on the protonated oxirane ring. rsc.org
Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another stereocontrolled method that has been explored. nih.govacs.org The reaction proceeds with high diastereoselectivity, and the stereochemical outcome is conserved, providing a reliable method for constructing complex chiral molecules. nih.govacs.org
Table 2: Strategies for Stereocontrol in Oxazolidinone Synthesis
| Method | Starting Materials | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Aldol/Curtius Reaction | Chiral imide, Aldehyde | Tandem reaction sequence | Diastereoselective formation of 4,5-disubstituted products | nih.gov |
| Intramolecular Cyclization | Chiral Aziridine-2-methanol | Phosgene-mediated cyclization with regioselective aziridine opening | Retention of configuration from starting aziridine | bioorg.org |
| Cyclocarbamation | N-Alkoxycarbonyl Amino Epoxide | Nucleophilic intramolecular attack on protonated oxirane | Total regio- and stereoselection for trans-products | rsc.org |
| Acid-Catalyzed Ring Opening | Oxazolidinone-fused Aziridine | Reaction with alcohols | High diastereoselectivity, conservative stereochemistry | nih.govacs.org |
This interactive table outlines various methods for achieving stereocontrol in the synthesis of chiral oxazolidinones.
Derivatization and Functionalization of S 4 Hydroxymethyl Oxazolidin 2 One
Site-Selective Chemical Modifications of the Hydroxymethyl Group
The hydroxymethyl group at the C4 position of the oxazolidinone ring is a primary site for chemical modification. Its reactivity as a primary alcohol allows for a variety of transformations, including esterification, oxidation, and conversion into a good leaving group for subsequent nucleophilic substitution reactions.
One common modification is esterification , where the hydroxyl group is converted to an ester. This can be achieved through reaction with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides, typically in the presence of a base or a coupling agent.
Another important transformation is the oxidation of the hydroxymethyl group. Depending on the reaction conditions and the oxidizing agent used, the primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. nesacs.orgchemscene.com For the synthesis of the corresponding aldehyde, milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed to prevent over-oxidation. nih.govnih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. chemscene.comnih.gov
Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate , to facilitate nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. pearson.combldpharm.com The resulting tosylate or mesylate is an excellent substrate for SN2 reactions, allowing for the introduction of a wide range of nucleophiles with inversion of configuration, if the reaction center were chiral.
A stereoselective synthesis of trans-4-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones has been described, which involves the reduction of trans-aziridine-2-carboxylates followed by a ring-opening and cyclization reaction. sigmaaldrich.com The resulting hydroxymethyl group can then be further functionalized.
Functional Group Interconversions on the Oxazolidinone Scaffold
The oxazolidinone ring itself serves as a versatile scaffold for various functional group interconversions, most notably through N-acylation and ring-opening reactions. These transformations are crucial for introducing diversity and for the ultimate cleavage of the chiral auxiliary after it has served its purpose in a stereoselective reaction.
N-acylation of the oxazolidinone nitrogen is a key step in many applications, particularly when these compounds are used as chiral auxiliaries in asymmetric synthesis. chemicalbook.com The acylation is typically performed by deprotonating the N-H bond with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride or anhydride. This results in the formation of an N-acyl oxazolidinone, which can then be used in a variety of stereoselective transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. sigmaaldrich.com
Ring-opening of the oxazolidinone scaffold is another important functional group interconversion, often employed to release the newly synthesized chiral molecule from the auxiliary. A notable example is the decarboxylative ring-opening of non-activated 2-oxazolidinones to produce β-chalcogen amines. nsf.govnih.gov This reaction can be promoted by in situ generated chalcogenolate anions, providing access to β-selenoamines, β-telluroamines, and β-thioamines. For instance, the reaction of (S)-4-benzyl-2-oxazolidinone with diphenyl diselenide in the presence of sodium borohydride (B1222165) yields the corresponding β-selenoamine. nih.gov
The following table summarizes the yields of β-selenoamines from the ring-opening of various 2-oxazolidinones:
| Entry | Oxazolidinone Substrate | Diorganoyl Dichalcogenide | Product | Yield (%) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Diphenyl diselenide | (S)-2-Amino-3-phenyl-1-(phenylselanyl)propane | 85 |
| 2 | (S)-4-Isopropyl-2-oxazolidinone | Diphenyl diselenide | (S)-3-Methyl-1-(phenylselanyl)butan-2-amine | 75 |
| 3 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Diphenyl diselenide | (1R,2S)-1-Phenyl-2-((phenylselanyl)methyl)propan-1-amine | 80 |
Data sourced from a study on the decarboxylative ring-opening of 2-oxazolidinones. nih.gov
Synthesis of Diverse Chiral Amine and Alcohol Derivatives
(S)-4-(Hydroxymethyl)oxazolidin-2-one is a valuable precursor for the synthesis of a variety of chiral amines and alcohols. researchgate.netnumberanalytics.commdpi.com These transformations often involve a sequence of reactions that modify both the hydroxymethyl group and the oxazolidinone ring.
For the synthesis of chiral amines, a common strategy involves the conversion of the hydroxymethyl group to a leaving group, such as a tosylate, followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the primary amine. Alternatively, ring-opening of the oxazolidinone can lead to the formation of amino alcohols, which are themselves important chiral building blocks.
The synthesis of chiral alcohols can be achieved by utilizing the oxazolidinone as a chiral auxiliary to direct stereoselective additions to a carbonyl group that has been introduced at the C4 position. After the stereocenter is set, the auxiliary can be cleaved to reveal the chiral alcohol.
A study on the stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides a pathway to 2-amino ethers, which are derivatives of chiral amino alcohols. nih.gov While this study does not start directly from this compound, it demonstrates the utility of the oxazolidinone scaffold in generating chiral amine derivatives. The following table shows the results of the ring-opening of an oxazolidinone-fused aziridine (B145994) with various alcohols.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Isopropyl alcohol | (4R,5R)-5-Benzyl-4-(isopropoxymethyl)oxazolidin-2-one | 75 |
| 2 | Methanol | (4R,5R)-5-Benzyl-4-(methoxymethyl)oxazolidin-2-one | 89 |
| 3 | Ethanol | (4R,5R)-5-Benzyl-4-(ethoxymethyl)oxazolidin-2-one | 85 |
| 4 | 1-Butanol | (4R,5R)-5-Benzyl-4-(butoxymethyl)oxazolidin-2-one | 62 |
Data sourced from a study on the ring-opening of oxazolidinone-fused aziridines. nih.gov
Computational and Theoretical Studies in the Context of S 4 Hydroxymethyl Oxazolidin 2 One
Mechanistic Elucidation of Catalytic Asymmetric Reactions
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of asymmetric reactions involving oxazolidinone-based chiral auxiliaries. These studies allow researchers to visualize transition states, calculate activation energies, and understand the non-covalent interactions that govern the reaction pathway.
A key area of investigation has been the aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation. When an N-acyl derivative of an oxazolidinone is used, it forms a chiral enolate that reacts with an aldehyde. DFT calculations have been employed to explore the transition states of these reactions, revealing the intricate details of how the chiral auxiliary dictates the stereochemical outcome. For instance, in the synthesis of trans-4,5-disubstituted-2-oxazolidinones, computational studies have detailed the reaction mechanism, providing a theoretical basis for the observed stereoselectivity researchgate.netresearchgate.net.
Studies on the closely related Evans auxiliaries, which share the core oxazolidinone scaffold, have provided foundational mechanistic insights applicable to (S)-4-(Hydroxymethyl)oxazolidin-2-one. DFT modeling of the titanium-mediated aldol reaction has shown that both chelated and non-chelated transition states can be involved researchgate.netacs.orgnih.gov. The calculations help to explain how the Lewis acid coordinator (e.g., TiCl₄) and the steric bulk of the auxiliary's substituent work in concert to favor a specific transition state geometry, leading to the formation of one diastereomer over others researchgate.netacs.orgnih.gov. These computational models have been crucial in rationalizing the high diastereoselectivity that makes these auxiliaries so valuable in synthesis researchgate.netacs.orgnih.gov.
A plausible reaction mechanism for the formation of a related trans-oxazolidinone derivative was elucidated through computational analysis, suggesting an Sₙ1 pathway. The calculations, performed at the B3LYP/6-31G*(d,p) level of theory, helped to identify the key aziridinium ion intermediate and rationalize the complete regio- and stereoselectivity of the cyclization process researchgate.net.
Stereochemical Predictions and Stereoselectivity Modeling
One of the most powerful applications of computational chemistry in this area is the prediction and modeling of stereoselectivity. By calculating the energies of all possible diastereomeric transition states, researchers can predict which stereoisomer will be the major product of a reaction with a high degree of accuracy.
For aldol reactions employing Evans-type oxazolidinone auxiliaries, transition state modeling has successfully rationalized the experimentally observed preference for syn-aldol products researchgate.netacs.orgnih.gov. These models consider the formation of a rigid, chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituent on the oxazolidinone ring (analogous to the hydroxymethyl group in the title compound) effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side.
The table below illustrates the relative energies of different transition states calculated by DFT for a representative Evans auxiliary aldol reaction. The significant energy difference between the favored and disfavored transition states explains the high diastereomeric excess observed experimentally.
| Transition State Model | Aldehyde Approach | Key Stabilizing/Destabilizing Interactions | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
| Favored Non-Chelated TS | Re-face approach to (Z)-enolate | Chair-like geometry, equatorial aldehyde substituent, minimal steric clash with auxiliary. | 0.0 | Syn-aldol (Major) |
| Disfavored Non-Chelated TS | Si-face approach to (Z)-enolate | Severe steric repulsion between aldehyde substituent and auxiliary's substituent. | +3.5 | Anti-aldol (Minor) |
| Chelated TS | Varies | Coordination of auxiliary's carbonyl to the metal center. | +1.8 | non-Evans syn-aldol |
Note: The data presented is illustrative, based on findings from DFT studies on Evans-type auxiliaries which are structurally analogous to N-acyl derivatives of this compound. The exact energy values are system-dependent.
These computational models have become so reliable that they are now used proactively. Before undertaking complex synthetic campaigns, computational modeling can screen various substrates and reaction conditions to predict the stereochemical outcome, saving significant time and resources in the laboratory nih.gov. The activation strain model, applied to these critical transition states, has further helped in rationalizing the precise origins of stereoselectivity by separating the energy of the transition state into the strain energy of the distorted reactants and the interaction energy between them researchgate.netacs.org.
Catalyst Design Principles Based on Computational Analysis
The mechanistic understanding and predictive power derived from computational studies are paving the way for the rational design of novel catalysts based on the this compound scaffold. Instead of relying on empirical screening, new catalysts and chiral ligands can be designed in silico to achieve specific goals, such as reversing stereoselectivity, improving catalytic efficiency, or operating under milder conditions.
The principles for catalyst design based on computational analysis of the oxazolidinone scaffold include:
Transition State Mimicry: By understanding the geometry of the favored transition state, new ligands can be designed that pre-organize the reactants in a similar arrangement, thereby lowering the activation energy and enhancing reaction rates and selectivity.
Tuning Steric and Electronic Properties: Computational models can predict how modifications to the oxazolidinone scaffold—for instance, by replacing the hydroxymethyl group with other functionalities—will alter the steric and electronic environment of the reactive center. This allows for the fine-tuning of selectivity. For example, increasing the steric bulk at the C4 position can enhance facial shielding of a derived enolate, leading to higher diastereoselectivity.
Exploiting Non-Covalent Interactions: Detailed analysis of transition state structures often reveals subtle but crucial non-covalent interactions, such as hydrogen bonds or π-stacking, that contribute to stabilization. New catalyst designs can incorporate functional groups specifically intended to maximize these favorable interactions.
Scaffold Optimization for New Reactions: While extensively used in aldol reactions, the insights gained can be applied to design oxazolidinone-based chiral ligands for other asymmetric transformations, such as Diels-Alder reactions, Michael additions, or asymmetric hydrogenations. Computational methods can screen the suitability of a proposed ligand for a new reaction type by modeling the corresponding transition states.
While the design of catalysts "from scratch" remains a significant challenge, the use of computational chemistry to design more efficient analogues of existing catalysts is a reality jnu.ac.in. By building on the well-understood stereocontrolling features of the this compound core, computational analysis provides a rational and powerful strategy for developing the next generation of chiral auxiliaries and ligands for asymmetric catalysis.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are guiding the next generation of synthetic routes toward oxazolidinones. A primary goal is the development of pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.
Recent research has demonstrated the use of deep eutectic solvents (DES) as a promising medium and catalyst for the synthesis of oxazolidinones from epoxides and isocyanates. rsc.org This approach offers a high atom economy (AE = 100%) and a low E-factor (0.11), signifying a significant reduction in waste. rsc.org The DES system is also economical and reclaimable, aligning with the goals of sustainable chemistry. rsc.org These methods move away from traditional syntheses which often employ toxic reagents like phosgene (B1210022) and its derivatives. nih.gov
Another key area is the avoidance of hazardous reagents and solvents. For instance, alternative methods are being explored to replace cytotoxic substances like carbon disulfide, which has been used in the synthesis of related structures. google.com The focus is on creating safer, more environmentally benign processes suitable for industrial-scale production. google.com The development of reagentless protocols, such as the 100% atom-economical iodosulfenylation of alkynes, showcases a broader trend in organic synthesis towards minimizing waste and maximizing efficiency, principles that are being applied to the synthesis of chiral heterocycles. rsc.org
| Metric | Value | Significance |
|---|---|---|
| Atom Economy (AE) | 100% | All atoms from reactants are incorporated into the product, generating no waste. rsc.org |
| E-Factor | 0.11 | Indicates a very low amount of waste produced per kilogram of product. rsc.org |
| Reaction Mass Efficiency (RME) | 90.1% | Shows a high percentage of the mass of reactants ending up in the desired product. rsc.org |
| Process Mass Intensity (PMI) | 1.11 | Reflects a highly efficient process with minimal overall mass usage relative to the product. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Achieving high enantioselectivity is critical for the synthesis of chiral compounds like (S)-4-(hydroxymethyl)oxazolidin-2-one. Research is actively pursuing new catalysts that can provide high yields and stereocontrol under mild conditions.
One significant advancement is the use of ruthenium(II)–N-heterocyclic carbene (NHC) catalyst systems for the asymmetric hydrogenation of 2-oxazolones. nih.govrsc.org This method has proven effective for a wide range of substrates, delivering optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and in high yields (up to 99%). nih.govrsc.org The reaction has been successfully scaled up to the gram scale with a low catalyst loading, demonstrating its practical utility. rsc.org
Organocatalysis represents another burgeoning field for enantioselective synthesis. Second-generation MacMillan imidazolidinone catalysts have been shown to be highly effective in accelerating reaction speeds and achieving excellent enantioselectivity in cycloaddition reactions. nih.gov For example, in certain reactions, these catalysts have reduced reaction times by over 100-fold while achieving enantiomeric ratios greater than 99:1. nih.gov The exploration of such organocatalysts for the synthesis of oxazolidinone precursors could provide more cost-effective and metal-free alternatives to traditional methods.
| Catalytic System | Key Features | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ruthenium(II)–NHC | Asymmetric hydrogenation of 2-oxazolones; broad substrate scope. | Up to 96% | nih.gov |
| Second-Generation MacMillan Catalyst | Organocatalytic cycloaddition; significant rate acceleration. | >99% (e.r. >99/1) | nih.gov |
| Borate Catalysts with Vaulted Binaphthol Ligands | Asymmetric catalytic aziridination. | Not specified in provided text | researchgate.net |
Expansion of Synthetic Utility Beyond Current Applications
While this compound is well-established as a chiral auxiliary, its potential as a versatile building block is far from fully realized. Future research aims to expand its application in the synthesis of diverse and complex molecular architectures.
The oxazolidinone core is a privileged structure found in numerous pharmaceutically active compounds, including antibacterial agents. ontosight.aiontosight.ai The this compound scaffold can serve as a key intermediate for creating novel derivatives with potential therapeutic properties. ontosight.aipharmaffiliates.combldpharm.com Research is ongoing to incorporate this moiety into new classes of compounds targeting various biological pathways. researchgate.net
Beyond pharmaceuticals, the functional groups on this compound make it an attractive monomer for the development of advanced materials. Its derivatives are being explored in materials science for the synthesis of polymers with specific properties like biodegradability and biocompatibility. ontosight.ai Such polymers have potential applications in medical devices, drug delivery systems, and tissue engineering. ontosight.ai Furthermore, its use as an intermediate extends to the synthesis of other important heterocyclic systems, such as thiazolidin-4-ones, which also exhibit a wide range of biological activities. nih.govresearchcommons.org The development of new synthetic methodologies will continue to unlock novel applications for this versatile chiral building block. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for (S)-4-(Hydroxymethyl)oxazolidin-2-one?
Methodological Answer: The synthesis of this compound typically involves chiral starting materials or catalytic asymmetric methods. For example:
- Route 1: Starting from L-tyrosinol (3), a hydroxyl-containing precursor, followed by benzyl protection and cyclization under basic conditions to yield the oxazolidinone core .
- Route 2: Use of tert-butyloxycarbonyl (Boc) or dibenzyl groups to protect intermediates during ring-opening and functionalization steps, as demonstrated in oxazolidinone derivatives .
Critical Parameters:
Q. How can the stereochemical purity of this compound be validated?
Methodological Answer:
- Chiral HPLC: Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers; retention times and peak areas quantify enantiomeric excess (ee) .
- NMR Spectroscopy: Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals for diastereotopic protons near the hydroxymethyl group .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, as shown for structurally related oxazolidinones .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles are mandatory.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can the hydroxymethyl group in this compound be selectively functionalized?
Methodological Answer:
- Protection Strategies: Use tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers to protect the hydroxymethyl group during subsequent reactions (e.g., acylations) .
- Oxidation/Reduction: Controlled oxidation with Dess-Martin periodinane yields aldehydes, while NaBH₄ reduction preserves stereochemistry .
Case Study:
In a failed hydrolysis attempt, unprotected oxazolidinones decomposed under basic conditions (Cs₂CO₃), emphasizing the need for prior protection .
Q. What are the biological targets and mechanisms of action for oxazolidinone derivatives?
Methodological Answer:
- Sigma-2 Receptor Binding: Oxazolidinones like 4q (a structural analog) show subtype-selective binding to sigma-2 receptors, implicated in neurogenic inflammation and cancer. Binding affinities (Ki) are quantified via competitive radioligand assays .
- Enzyme Inhibition: Derivatives inhibit bacterial transpeptidases (e.g., penicillin-binding proteins) via hydrogen bonding with the hydroxymethyl group, as modeled in docking studies .
Data Contradictions:
- Some studies report conflicting IC₅₀ values for antimicrobial activity, likely due to differences in bacterial strain resistance profiles or assay conditions .
Q. How can reaction kinetics for oxazolidinone ring-opening be analyzed?
Methodological Answer:
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track carbonyl (C=O) stretching frequency changes during ring-opening .
- Kinetic Isotope Effects (KIE): Deuterium labeling at the hydroxymethyl position reveals rate-determining steps in nucleophilic substitutions .
Example:
In hydrolysis studies, oxazolidinone ring-opening followed pseudo-first-order kinetics with a half-life (t₁/₂) of 2.3 hours at pH 7.4 .
Q. What strategies resolve low yields in chiral oxazolidinone synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to enhance enantioselectivity .
- Solid-Phase Synthesis: Immobilize intermediates on Wang or Merrifield resins to simplify purification and improve yields (e.g., 65% yield reported for resin-bound analogs) .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Racemization | Lower reaction temperature (<0°C) | |
| Low cyclization yields | Use high-dielectric solvents (DMF/THF) | |
| Byproduct formation | Add molecular sieves to absorb H₂O |
Q. How do computational methods aid in optimizing oxazolidinone derivatives?
Methodological Answer:
- DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices identify nucleophilic sites) .
- Molecular Dynamics (MD): Simulate binding poses with bacterial ribosomes to guide structure-activity relationship (SAR) studies .
Example:
For sigma-2 ligands, MD simulations revealed that hydrophobic interactions between the hydroxymethyl group and receptor pockets enhance binding affinity (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
